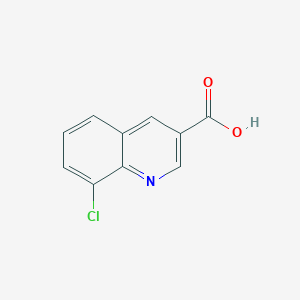

8-Chloroquinoline-3-carboxylic acid

Descripción general

Descripción

8-Chloroquinoline-3-carboxylic acid is a chlorinated derivative of quinoline, an aromatic nitrogen-containing heterocyclic compoundThe molecular formula of this compound is C10H6ClNO2, and it has a molecular weight of 207.61 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroquinoline-3-carboxylic acid typically involves the chlorination of quinoline derivatives. One common method includes the oxidation of 2-chloroquinoline-3-carbaldehyde using silver nitrate in an alkaline medium . Another approach involves the hydrolysis of chlorine in position 2 of quinoline by treatment with boiling acetic acid and water .

Industrial Production Methods: Industrial production methods for this compound often utilize large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow systems and advanced purification techniques to isolate the desired product efficiently.

Análisis De Reacciones Químicas

Types of Reactions: 8-Chloroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The chlorine atom in the 8-position can be substituted with different nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Silver nitrate in an alkaline medium.

Reduction: Common reducing agents such as lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under appropriate conditions.

Major Products Formed: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

8-Chloroquinoline-3-carboxylic acid has been investigated for its potential therapeutic properties, particularly against malaria and other parasitic infections. Its mechanism of action involves interference with the metabolic pathways of parasites, similar to other quinoline derivatives.

- Antimalarial Activity : The compound exhibits promising antimalarial properties by disrupting the metabolic processes of Plasmodium falciparum, the malaria-causing parasite. Studies have shown that it can inhibit the growth of this parasite in vitro, making it a candidate for further drug development.

Antimicrobial Properties

Research indicates that this compound possesses significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The compound is believed to inhibit essential enzymatic pathways in bacteria, which may lead to bacterial cell death. In vitro studies have reported minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against resistant strains like Staphylococcus aureus.

Biological Research

The compound is also utilized in biological research for studying enzyme interactions and cellular processes.

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in critical metabolic pathways, affecting overall cellular metabolism. For instance, it interacts with enzymes in the MAPK signaling pathway, influencing gene expression and cellular responses.

Case Studies and Research Findings

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial Efficacy | Demonstrated significant antibacterial activity against resistant strains | |

| Antimalarial Research | Showed promise as a lead compound for developing new antimalarial therapies | |

| Neuroprotective Effects | Indicated potential protection against neuronal apoptosis |

Case Study Highlights

- Antimicrobial Efficacy : A study conducted by Rbaa et al. highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria, emphasizing its potential as a new antimicrobial agent amid rising antibiotic resistance.

- Antimalarial Research : In vitro assays indicated that this compound could reduce parasitemia levels in cultures infected with P. falciparum, suggesting its utility in developing new treatments for malaria.

- Neuroprotective Effects : Research has suggested that this compound may protect neurons from apoptosis, indicating potential applications in neurodegenerative diseases such as Parkinson's disease.

Mecanismo De Acción

The mechanism of action of 8-Chloroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as an inhibitor of protein kinase CK2, it binds to the enzyme’s active site, preventing its activity and thereby affecting various cellular processes such as cell cycle regulation and apoptosis . The compound’s ability to raise the pH in cellular organelles like endosomes and lysosomes also contributes to its biological effects .

Comparación Con Compuestos Similares

- 2-Chloroquinoline-3-carboxaldehyde

- 6-Bromo-2-chloroquinoline-3-carboxaldehyde

- 2,6-Dichloroquinoline-3-carboxaldehyde

Comparison: 8-Chloroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives, it exhibits a unique combination of reactivity and biological activity, making it a valuable compound for research and industrial applications.

Actividad Biológica

8-Chloroquinoline-3-carboxylic acid (8-C3CA) is a chlorinated derivative of quinoline, notable for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H6ClNO2, with a molecular weight of approximately 207.61 g/mol. The compound features a chlorine atom at the 8-position and a carboxylic acid group at the 3-position of the quinoline ring, which enhances its reactivity and interaction with biological systems.

8-C3CA has been shown to interact with various enzymes and proteins, influencing their activity and function. Notably, it acts as an inhibitor of ubiquitin-specific protease 14 (USP14), an enzyme involved in protein degradation pathways. This inhibition could have implications for treating diseases associated with protein misfolding, such as neurodegenerative disorders and cancer.

Table 1: Summary of Biochemical Interactions

| Biomolecule | Interaction Type | Biological Implication |

|---|---|---|

| USP14 | Inhibition | Potential therapeutic target for neurodegeneration |

| Proteomic Enzymes | Modulation | Affects protein synthesis and degradation |

| Cellular Signaling Pathways | Modulation | Alters gene expression and metabolism |

Cellular Effects

Research indicates that 8-C3CA influences cellular processes by modulating cell signaling pathways, gene expression, and metabolic activity. For instance, it has been observed to affect the MAPK signaling pathway, leading to altered cellular responses. Additionally, its interaction with cellular components can result in significant changes in cellular metabolism and function.

The mechanisms by which 8-C3CA exerts its biological effects are multifaceted. The compound binds to specific biomolecules, leading to either inhibition or activation of enzymatic functions. For example, by binding to the active sites of certain enzymes, it can prevent substrate binding and subsequent catalytic activity.

Case Study: Neuroprotective Effects

A study highlighted the neuroprotective properties of 8-C3CA in models of neuronal cell death induced by growth factor deprivation. The compound demonstrated significant protective effects on dopamine neurons in culture, suggesting its potential use in treating neurodegenerative diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research shows that derivatives of quinoline compounds exhibit significant antibacterial activity against various pathogens. For example, modifications to the quinoline structure can enhance lipophilicity and electron-withdrawing properties, contributing to increased antimicrobial efficacy .

Table 2: Antimicrobial Efficacy of Quinoline Derivatives

| Compound | Target Pathogen | Inhibition Zone (mm) | Cytotoxicity (%) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 22 | Low |

| 2-Alkyl-5,7-dichloro-8-hydroxyquinoline | E. coli | 24 | Moderate |

Future Directions

Given its promising biological activity, further research into the pharmacological applications of this compound is warranted. Investigations into its structure-activity relationship (SAR) could lead to the development of more potent derivatives with targeted therapeutic functions.

Propiedades

IUPAC Name |

8-chloroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-8-3-1-2-6-4-7(10(13)14)5-12-9(6)8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRMBCSRPJLONM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588875 | |

| Record name | 8-Chloroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71082-54-7 | |

| Record name | 8-Chloroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Chloroquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.